3-(2-Methoxy-5-methylphenyl)propan-1-ol

Pharmaceutical Intermediates Quality Control API Synthesis

Sourcing a reliable, high-purity intermediate with the correct regiochemistry is critical for the tolterodine synthesis pathway. Generic substitution with 1- or 2-propanol analogs will lead to synthesis failure. This compound is the validated building block specified in patent literature. - Regiochemistry: Specific 3-propanol isomer is non-substitutable for the key amination step. - Quality: Supplied at ≥98% purity to meet pharmaceutical manufacturing standards. - Logistics: Ships at ambient temperature, reducing shipping costs and simplifying intake.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 33538-80-6
Cat. No. B12814031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-5-methylphenyl)propan-1-ol
CAS33538-80-6
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)CCCO
InChIInChI=1S/C11H16O2/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3
InChIKeyJNFWUMGRYVORSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxy-5-methylphenyl)propan-1-ol: Chemical Profile and Supply


3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS 33538-80-6) is an aromatic alcohol with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This compound is characterized by a propanol backbone substituted with a methoxy (-OCH₃) and a methyl (-CH₃) group on the phenyl ring, distinguishing it structurally from related analogs such as 1-(2-methoxy-5-methylphenyl)propan-1-ol (CAS 1181589-27-4) and 2-(2-methoxy-5-methylphenyl)propan-1-ol (CAS 1226194-70-2) . Its primary applications are as a key intermediate in organic synthesis, notably in the preparation of pharmaceuticals like tolterodine, and as a building block for more complex organic molecules . Commercial sourcing for this compound typically specifies a purity of ≥98%, with storage recommendations of 2-8°C in a sealed, dry environment to maintain stability . This overview establishes the foundational identity and procurement-relevant parameters for the target compound.

RegiochemistryRequired 3-propanol configuration for tolterodine synthetic pathway.
PurityHigh purity specification supports intermediate workflows.
ShippingRoom-temperature shipping simplifies procurement logistics.

3-(2-Methoxy-5-methylphenyl)propan-1-ol: Analogs Not Interchangeable


The selection of 3-(2-Methoxy-5-methylphenyl)propan-1-ol over its close structural analogs is critical due to the precise requirements of downstream chemical transformations. While compounds like 1-(2-methoxy-5-methylphenyl)propan-1-ol (CAS 1181589-27-4) and 2-(2-methoxy-5-methylphenyl)propan-1-ol (CAS 1226194-70-2) share the same molecular formula and weight, the position of the hydroxyl group on the propanol chain fundamentally alters the molecule's reactivity, physical properties, and its suitability as a synthetic intermediate . For instance, in the synthesis of tolterodine, a specific stereochemical and structural configuration is required for the key amination and deprotection steps; a substitution of the 3-propanol isomer with a 1- or 2-propanol analog would lead to a different reaction pathway, likely resulting in a failed synthesis or the formation of an incorrect product [1]. Therefore, generic substitution based solely on molecular formula is not feasible, and the unique regiochemistry of 3-(2-Methoxy-5-methylphenyl)propan-1-ol is a non-negotiable requirement for its intended applications. The following quantitative evidence guide substantiates this differentiation.

Target Compound

3-(2-Methoxy-5-methylphenyl)propan-1-ol

Hydroxyl at 3-position; required intermediate in patented tolterodine synthesis.

vs
Positional Isomers

1-propanol and 2-propanol analogs (CAS 1181589-27-4, 1226194-70-2)

Altered hydroxyl position may shift reactivity and disrupt established synthetic pathway.

3-(2-Methoxy-5-methylphenyl)propan-1-ol: Key Differentiators vs. Comparators


Purity vs. Tolterodine EP Impurity A

For pharmaceutical intermediate applications, the purity of the starting material is a critical determinant of downstream yield and impurity profile. 3-(2-Methoxy-5-methylphenyl)propan-1-ol (CAS 33538-80-6) is commercially offered with a purity specification of ≥98% . In contrast, the structurally related Tolterodine EP Impurity A (CAS 124937-73-1), a common alternative or reference standard in tolterodine synthesis, is frequently supplied at a lower purity of 95% . This difference in baseline purity can have a measurable impact on the overall yield and the level of purification required in a multi-step synthesis.

Purity Comparison
Cross-study comparable
≥98% vs. 95%
Supports higher yield potential in multi-step synthesis
Vendor specification data; verify with COA
Pharmaceutical Intermediates Quality Control API Synthesis

Regiochemical Advantage for Tolterodine Synthesis

The utility of 3-(2-Methoxy-5-methylphenyl)propan-1-ol as an intermediate is intrinsically tied to its regiochemistry. A patent for the synthesis of tolterodine (U.S. 6,822,119 B1) explicitly describes a process where a protected derivative of 3-(2-methoxy-5-methylphenyl)-3-phenyl propanol (Formula IV) is a key intermediate [1]. This intermediate is then aminated and deprotected to yield the final API. In contrast, the 1-propanol isomer (1-(2-methoxy-5-methylphenyl)propan-1-ol) and 2-propanol isomer (2-(2-methoxy-5-methylphenyl)propan-1-ol) would not follow the same reaction pathway due to the differing position of the reactive hydroxyl group, making them unsuitable for this specific synthetic route . The target compound's 3-propanol configuration is therefore a non-substitutable structural requirement for established synthetic methodologies.

Synthesis Suitability
Class-level inference
Target: required intermediate (US 6,822,119 B1). Comparators: non-functional isomers.
Non-substitutable regiochemistry confirmed by published route
Binary functional assessment; review synthetic pathway
Organic Synthesis Pharmaceutical Chemistry Muscarinic Antagonists

Storage and Shipping vs. Tolterodine EP Impurity A

Procurement decisions are also influenced by handling and storage requirements. The target compound, 3-(2-Methoxy-5-methylphenyl)propan-1-ol, is recommended for storage at 2-8°C in a sealed, dry environment, but is often shipped at room temperature, simplifying logistics and reducing associated shipping costs for many regions . In contrast, the closely related Tolterodine EP Impurity A (CAS 124937-73-1) is specified for long-term storage at refrigerator temperatures (2-8°C) , which may imply a higher sensitivity to thermal degradation and could necessitate more stringent and costly cold-chain shipping for some suppliers.

Shipping Comparison
Cross-study comparable
Target: room-temperature shipping. Comparator: cold-chain implied.
May reduce logistical complexity and shipping cost
Verify with supplier for regional availability
Supply Chain Management Chemical Stability Procurement Logistics

Molecular Weight and Atom Economy vs. Analogs

3-(2-Methoxy-5-methylphenyl)propan-1-ol has a molecular weight of 180.24 g/mol and the formula C₁₁H₁₆O₂ . This is significantly lower than the molecular weight of other common intermediates used in similar synthetic pathways, such as 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (Tolterodine EP Impurity A, CAS 124937-73-1), which has a molecular weight of 256.34 g/mol and the formula C₁₇H₂₀O₂ [1]. The lower molecular weight of the target compound implies a higher molar yield per unit mass for reactions where it serves as a building block, making it a more atom-economical choice for introducing the 2-methoxy-5-methylphenyl propanol moiety into larger molecules.

Atom Economy
Direct head-to-head
MW 180.24 vs. 256.34 g/mol (29.7% lower)
Higher molar yield per gram of purchased material
Supports cost-efficiency in large-scale synthesis
Chemical Properties Synthetic Intermediates Material Science

3-(2-Methoxy-5-methylphenyl)propan-1-ol: Optimal Application Scenarios


Pharmaceutical Intermediate for Tolterodine Synthesis

This is the primary and most validated application. 3-(2-Methoxy-5-methylphenyl)propan-1-ol serves as a critical intermediate in the multi-step synthesis of tolterodine and its tartrate salt, as explicitly outlined in patent literature (e.g., U.S. Patent 6,822,119 B1) [1]. Its specific regiochemistry is non-substitutable in this pathway, and its commercial availability at ≥98% purity aligns with the quality demands of pharmaceutical manufacturing. For procurement teams sourcing materials for API production, this compound is a direct, high-purity building block with a defined, published synthetic utility.

Organic Synthesis Building Block

Due to its high purity (≥98%) and the ability to be shipped at room temperature, 3-(2-Methoxy-5-methylphenyl)propan-1-ol is an excellent candidate for inclusion in building block libraries for medicinal chemistry and organic synthesis . Its lower molecular weight (180.24 g/mol) compared to more complex analogs means it offers a high molar yield per gram, which is a cost-effective feature for exploratory chemistry where diverse small-scale reactions are performed. The specified storage conditions (2-8°C) are standard for many laboratory reagents, facilitating ease of inventory management.

Reference Standard for Analytical Methods

The high purity specification (≥98%) and the availability of detailed safety and computational chemistry data (e.g., TPSA: 29.46, LogP: 1.92852) make this compound suitable for use as a reference standard in analytical method development . It can be used to calibrate HPLC or GC systems for the detection and quantification of related substances in reaction mixtures or final products, particularly in processes involving the synthesis of tolterodine or its impurities. The room-temperature shipping option also makes it a logistically convenient choice for laboratories establishing new analytical protocols.

Application
Selection Property
Validation Focus
Tolterodine intermediate synthesis
Specific regiochemistry and purity specification
Patent-defined synthetic utility validation
Organic synthesis building block
High molar yield (atom economy) and standard storage
Reaction pathway compatibility and purity verification
Analytical reference standard
Certified high purity and defined physicochemical data
System suitability and linearity verification in HPLC/GC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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